molecular formula C9H10ClN3 B1435741 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379336-52-3

4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1435741
CAS RN: 1379336-52-3
M. Wt: 195.65 g/mol
InChI Key: OTNNEXMJUNVCHB-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a practical building block in the synthesis of many Janus kinase (JAK) inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . It appears as a white crystalline solid .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . Its melting point range is approximately 214-217 °C .

Mechanism of Action

Target of Action

The primary targets of the compound 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Mode of Action

4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of the JAK enzymes, it interferes with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine affects the JAK-STAT signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disruption of this pathway by the compound may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

Its distinctive structure can influence pharmacokinetics and pharmacodynamics

Result of Action

The molecular and cellular effects of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to altered gene activation, potentially affecting cell division, death, and tumor formation processes .

Action Environment

The action, efficacy, and stability of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

The compound is used in the manufacture of Tofacitinib citrate . It might be a practical building block in the synthesis of many JAK inhibitors . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

properties

IUPAC Name

4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5(2)8-12-7(10)6-3-4-11-9(6)13-8/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNNEXMJUNVCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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